molecular formula C16H11F4N3OS B608207 (2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol CAS No. 929562-28-7

(2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol

Cat. No.: B608207
CAS No.: 929562-28-7
M. Wt: 369.3 g/mol
InChI Key: JBSVHWCIKVSTTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JNJ1930942 involves the preparation of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol. The synthetic route includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 4-pyridinecarboxaldehyde and thiazole-5-carboxylic acid under specific reaction conditions . Industrial production methods for JNJ1930942 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

JNJ1930942 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

JNJ1930942 has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

JNJ1930942 exerts its effects by modulating the alpha-7 nicotinic acetylcholine receptor. It enhances the choline-evoked rise in intracellular calcium levels in cells expressing the cloned human alpha-7 nicotinic acetylcholine receptor. This modulation affects the receptor desensitization characteristics, increasing choline efficacy and potency. The potentiating effect is alpha-7 channel-dependent and can be blocked by the alpha-7 antagonist methyllycaconitine .

Comparison with Similar Compounds

JNJ1930942 is unique in its high selectivity and potency as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. Similar compounds include:

JNJ1930942 stands out due to its ability to enhance neurotransmission and facilitate long-term potentiation of synaptic responses, making it a valuable tool for studying central nervous system disorders .

Properties

IUPAC Name

[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVHWCIKVSTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658013
Record name {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929562-28-7
Record name {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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